molecular formula C16H16N2OS2 B2562602 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone CAS No. 478246-90-1

3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone

Cat. No.: B2562602
CAS No.: 478246-90-1
M. Wt: 316.44
InChI Key: QSSPLYAJXPXFLD-UHFFFAOYSA-N
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Description

“3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone” is a chemical compound with the CAS Number: 478246-90-1. It has a molecular weight of 316.45 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2OS2/c1-9-4-5-14-13 (6-9)15-12 (8-20-14)7-17-16 (18-15)21-11 (3)10 (2)19/h4-7,11H,8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a central part of organic chemistry and compounds featuring heterocycles are prevalent in a variety of pharmaceuticals and agrochemicals. The synthesis of new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and related compounds has been explored to develop novel molecules with potential applications in drug discovery and materials science. These compounds are synthesized through complex reactions involving key intermediates like sulfanyl pyridine derivatives, highlighting the significance of sulfur-containing heterocycles in medicinal chemistry and material science (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Crystal Structure Analysis

The crystal structures of certain sulfanyl acetamides reveal insights into the molecular conformations and interactions that could influence the physical and chemical properties of sulfur-containing heterocyclic compounds. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in developing new pharmaceuticals and materials (Subasri et al., 2016).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated that these compounds exhibit significant anticancer activity. This is indicative of the potential therapeutic applications of sulfur-containing heterocycles in oncology, providing a foundation for the development of new anticancer agents (Hafez & El-Gazzar, 2017).

Antibacterial and Anticancer Agents

A class of N-nucleosides of 4H-thiochromeno(2,3-d)pyrimidine-10-sulfone has been synthesized, showcasing potential as both anticancer and antibacterial agents. These findings highlight the versatility of sulfur-containing heterocycles in addressing a wide range of biological targets (Alshammari, El-Gazzar, & Hafez, 2013).

Novel Heterocyclic Systems

The development of new heterocyclic systems, such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridines, through domino reactions opens new avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. These systems illustrate the creative approaches being employed to expand the diversity of heterocyclic compounds available for research and development (Bondarenko et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .

Properties

IUPAC Name

3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-9-4-5-14-13(6-9)15-12(8-20-14)7-17-16(18-15)21-11(3)10(2)19/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPLYAJXPXFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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